molecular formula C12H11N5O B7828141 5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7828141
M. Wt: 241.25 g/mol
InChI Key: ULBFUZGRMIWUQP-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile with formamide under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
  • 5-amino-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one
  • 5-amino-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group enhances its ability to interact with molecular targets, making it a potent inhibitor of certain kinases .

Properties

IUPAC Name

5-amino-1-benzylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-16-8-14-11-10(12(16)18)6-15-17(11)7-9-4-2-1-3-5-9/h1-6,8H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBFUZGRMIWUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)N(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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